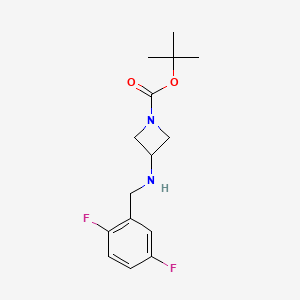

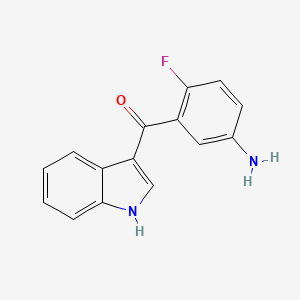

4-fluoro-3-(1H-indole-3-carbonyl)aniline

Vue d'ensemble

Description

“4-fluoro-3-(1H-indole-3-carbonyl)aniline” is a chemical compound with the molecular formula C15H11FN2O and a molecular weight of 254.26 g/mol . It is not intended for human or veterinary use and is used only for research.

Synthesis Analysis

The synthesis of indole derivatives, such as “4-fluoro-3-(1H-indole-3-carbonyl)aniline”, has been a topic of interest in recent years . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .

Molecular Structure Analysis

The molecular structure of “4-fluoro-3-(1H-indole-3-carbonyl)aniline” is represented by the InChI code 1S/C15H11FN2O/c16-13-6-5-9(17)7-11(13)15(19)12-8-18-14-4-2-1-3-10(12)14/h1-8,18H,17H2 .

Chemical Reactions Analysis

Indole derivatives are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms . Multicomponent reactions (MCRs) offer access to complex molecules. This review highlights the recent applications of 1H-indole-3-carbaldehyde in such inherently sustainable multicomponent reactions from the period, 2014 to 2021 .

Physical And Chemical Properties Analysis

“4-fluoro-3-(1H-indole-3-carbonyl)aniline” is a powder that is stored at room temperature .

Applications De Recherche Scientifique

Synthesis and Structural Studies

- The diasterospecific synthesis of compound derivatives, such as (E)-1-(4-fluorophenyl)-3-(1H-indol-1-yl)-4-styrylazetidin-2-one, from reactions involving 4-fluoro-3-(1H-indole-3-carbonyl)aniline demonstrates the compound's relevance in synthetic chemistry, especially in creating structurally complex molecules (Gummidi et al., 2019).

Development of New Synthetic Methods

- Research has shown the use of derivatives in oxidative diamination reactions, providing a fast method to synthesize N-aryl-3-(arylimino)-3H-indol-2-amine derivatives. This highlights the role of 4-fluoro-3-(1H-indole-3-carbonyl)aniline in facilitating new synthetic routes (Jiang et al., 2018).

Catalysis and Organic Synthesis

- The compound has been utilized in catalytic syntheses, like the formation of 2,3-disubstituted indoles, demonstrating its versatility in organic synthesis and potential in creating biologically active molecules (Turský et al., 2010).

Antimicrobial Activity Studies

- Studies have involved the synthesis of linezolid-like molecules and evaluation of their antimicrobial activities, indicating the role of 4-fluoro-3-(1H-indole-3-carbonyl)aniline in developing new antimicrobial agents (Başoğlu et al., 2012).

Intermediate in Drug Synthesis

- It serves as a key intermediate in the synthesis of pharmaceuticals, like fluvastatin, showcasing its importance in the drug development process (Ying-qi, 2010).

Nonlinear Optical Materials

- The compound has been studied for its potential in nonlinear optical materials, which are crucial in optical limiting applications and the development of new optical technologies (George et al., 2021).

QSAR Studies

- Quantitative structure–activity relationship (QSAR) studies involving its derivatives have been conducted to understand better the molecular features contributing to inhibitory activity, crucial in drug discovery (Caballero et al., 2011).

Environmental Impact and Biodegradation

- Research on the biodegradation of fluoroanilines by specific bacterial strains highlights the environmental impact and degradation pathways of compounds related to 4-fluoro-3-(1H-indole-3-carbonyl)aniline, contributing to environmental biotechnology (Amorim et al., 2013).

Orientations Futures

Propriétés

IUPAC Name |

(5-amino-2-fluorophenyl)-(1H-indol-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN2O/c16-13-6-5-9(17)7-11(13)15(19)12-8-18-14-4-2-1-3-10(12)14/h1-8,18H,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDBWUUOGIZODHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=O)C3=C(C=CC(=C3)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-3-(1H-indole-3-carbonyl)aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

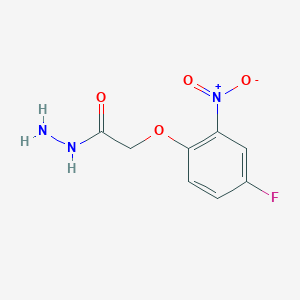

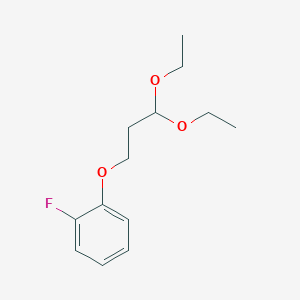

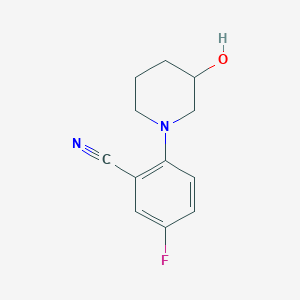

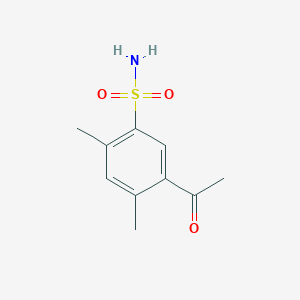

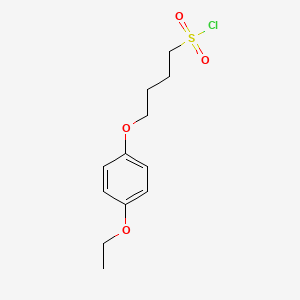

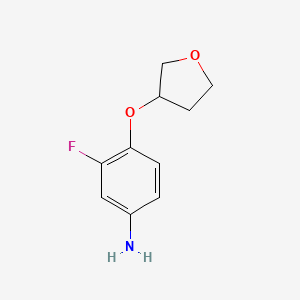

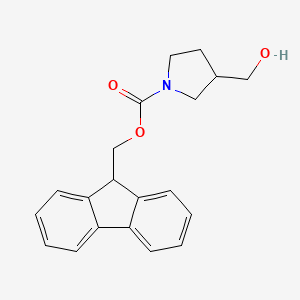

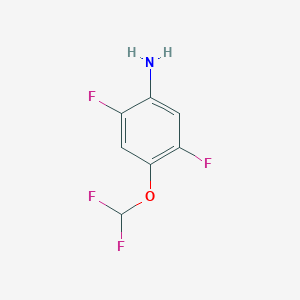

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Potassium trifluoro[(2-fluorophenyl)methyl]boranuide](/img/structure/B1443902.png)

![tert-butyl N-[(2-bromophenyl)methyl]-N-cyclopropylcarbamate](/img/structure/B1443904.png)